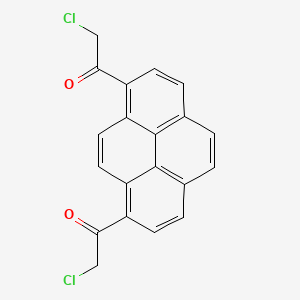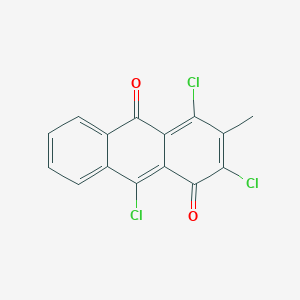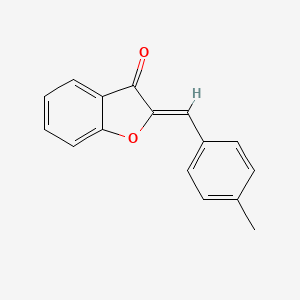![molecular formula C13H18ClNO3 B14352414 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-31-1](/img/structure/B14352414.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves the reaction of 3-chloro-4-ethoxy-5-(methoxymethyl)aniline with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
作用機序
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation, contributing to its anti-inflammatory effects.
類似化合物との比較
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the ethoxy and methoxymethyl groups.
N-(4-Ethoxyphenyl)propanamide: Similar structure but lacks the chloro and methoxymethyl groups.
N-(4-Methoxymethylphenyl)propanamide: Similar structure but lacks the chloro and ethoxy groups.
The presence of the chloro, ethoxy, and methoxymethyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from these similar compounds.
特性
| 90257-31-1 | |
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC名 |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-4-12(16)15-10-6-9(8-17-3)13(18-5-2)11(14)7-10/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
InChIキー |
BUSCZBPJQJNCPR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)




